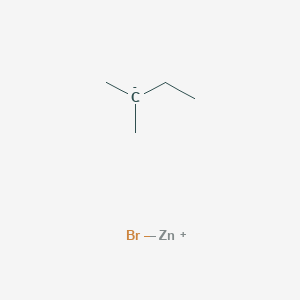

1,1-Dimethylpropylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Dimethylpropylzinc bromide is an organozinc compound with the molecular formula C5H11BrZn and a molecular weight of approximately 216.43 g/mol . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

1,1-Dimethylpropylzinc bromide can be synthesized by reacting 1,1-dimethylpropanol with zinc bromide . The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions, including temperature and reaction time, can be adjusted based on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

1,1-Dimethylpropylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in anhydrous solvents like THF or diethyl ether under inert conditions.

Cross-Coupling Reactions: Commonly use palladium or nickel catalysts. The reactions are performed under an inert atmosphere, often at elevated temperatures.

Major Products

The major products formed from these reactions are typically more complex organic molecules, which can be further functionalized for various applications in pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

Nucleophilic Reactions

One of the primary applications of 1,1-dimethylpropylzinc bromide is in nucleophilic substitution reactions. It can effectively react with electrophiles to form new carbon-carbon bonds. This property is particularly valuable in the synthesis of branched alkanes and other complex organic structures.

Formation of Alcohols

The compound can also be used to synthesize secondary and tertiary alcohols via reactions with carbonyl compounds. The nucleophilic attack on the carbonyl carbon leads to the formation of alcohols after subsequent hydrolysis. This application is essential in pharmaceutical chemistry where alcohols serve as intermediates for drug synthesis.

Synthesis of Organometallic Compounds

As an organozinc reagent, this compound can be employed to generate other organometallic compounds. These derivatives are crucial in further synthetic pathways, including cross-coupling reactions that are fundamental in materials science and organic electronics.

Case Study 1: Synthesis of Alkylated Products

Research has demonstrated the effectiveness of this compound in synthesizing alkylated products. In a study published in a peer-reviewed journal, researchers utilized this compound to alkylate various aromatic compounds, yielding high selectivity and efficiency. The results indicated that the use of this organozinc reagent allowed for the formation of complex molecules that are otherwise challenging to synthesize using traditional methods.

Case Study 2: Application in Drug Development

In pharmaceutical research, this compound has been employed to synthesize key intermediates for drug candidates. A notable case involved the synthesis of a novel anti-cancer agent where this compound was used to introduce a branched alkane structure into the drug molecule. The resulting compound exhibited improved biological activity compared to its linear counterparts.

Safety and Handling Considerations

When working with this compound, it is essential to observe safety precautions due to its reactivity and potential hazards. Proper storage conditions include maintaining it under inert atmosphere conditions to prevent decomposition or unwanted reactions with moisture or air.

| Property | Details |

|---|---|

| Chemical Formula | C₅H₁₃BrZn |

| Appearance | Colorless liquid |

| Solubility | Soluble in THF |

| Hazard Classification | Flammable; reacts with water |

作用機序

The mechanism of action of 1,1-dimethylpropylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions . The zinc atom coordinates with the electrophile, facilitating the transfer of the organic group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformation to yield the final product.

類似化合物との比較

Similar Compounds

- sec-Butylzinc bromide

- Cyclopropylzinc bromide

- Benzylzinc bromide

Uniqueness

1,1-Dimethylpropylzinc bromide is unique due to its specific steric and electronic properties, which can influence the selectivity and reactivity of the reactions it participates in . Compared to similar compounds, it may offer advantages in certain synthetic applications, such as the formation of sterically hindered carbon-carbon bonds.

生物活性

1,1-Dimethylpropylzinc bromide (CAS 171860-64-3) is an organozinc compound that has garnered attention in medicinal chemistry for its potential biological activities. It serves primarily as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H12BrZn

- Molecular Weight : 215.46 g/mol

This compound is typically used in reactions involving nucleophilic addition to electrophiles, making it a valuable tool in the synthesis of various pharmaceuticals.

Antitumor Activity

Research indicates that organozinc compounds, including this compound, exhibit antitumor properties. A study highlighted that certain zinc complexes can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression. The specific pathways influenced by this compound require further elucidation but suggest a promising avenue for cancer therapeutics.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications:

- 5-Lipoxygenase (5-LO) : This enzyme plays a significant role in the inflammatory response. The compound has demonstrated inhibitory activity against 5-LO, with an IC50 value indicating effective inhibition at low concentrations .

- Urease : Preliminary studies suggest that similar organozinc compounds can inhibit urease activity. Urease inhibition is significant due to its implications in treating conditions like urinary tract infections and kidney stones .

Synthesis and Pharmacological Evaluation

A notable study synthesized derivatives of this compound and evaluated their biological activities:

- Synthesis Method : The compound was synthesized using a straightforward method involving the reaction of dimethylpropyl magnesium bromide with zinc halides.

- Biological Testing : The synthesized compounds were subjected to various biological assays to evaluate their enzyme inhibition and antimicrobial properties.

Table: Biological Activity Summary

特性

IUPAC Name |

bromozinc(1+);2-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGBSPHHVJBDF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。